2-(3,3-Dimethylcyclohexyl)acetic acid

概要

説明

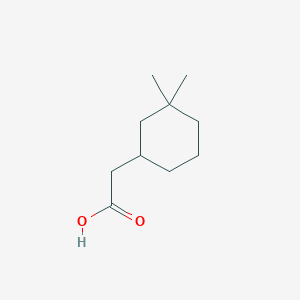

2-(3,3-Dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C₁₀H₁₈O₂. It is a carboxylic acid derivative characterized by a cyclohexane ring substituted with two methyl groups at the 3-position and an acetic acid moiety at the 2-position. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethylcyclohexyl)acetic acid typically involves the following steps:

Cyclohexane Derivative Formation: The starting material, cyclohexane, undergoes alkylation to introduce the two methyl groups at the 3-position, forming 3,3-dimethylcyclohexane.

Acetic Acid Introduction: The 3,3-dimethylcyclohexane is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the acetic acid moiety at the 2-position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

Raw Material Preparation: Ensuring high purity of cyclohexane and acetyl chloride.

Reaction Optimization: Controlling reaction temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.

Purification: Using techniques such as distillation, crystallization, and chromatography to purify the final product.

化学反応の分析

Types of Reactions: 2-(3,3-Dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups through halogenation or nitration reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

Scientific Research Applications

- Malodor Counteractants Dimethylcyclohexyl derivatives, including 2-(3,3-Dimethylcyclohexyl)acetic acid, can be used in products for odor control in agriculture, such as pig and hen house effluents, and pet care products like domestic animal litter . These compounds can also be used in products such as paint and gasoline . The effective amount depends on the type of product into which the compound is mixed .

- Pharmaceutical Research Structure-guided design of potent inhibitors of SARS-CoV-2 3CLpro utilizes cyclohexyl moieties to engage in favorable binding interactions . The inhibitory activity of compounds against MERS-CoV 3CLpro has also been investigated .

- Synthesis of related compounds 1-(3,3-dimethylcyclohexyl)ethanol can be reacted with lactic acid to produce a mixture of diastereomers, which can be used in various applications . Hydrolysis of certain compounds yields 1-(3,3-dimethylcyclohexyl)ethanol and propanoic acid, both of which may interact with biological systems.

- Local Toxicity Evaluation: Magnetic resonance imaging (MRI) has been used to evaluate local toxicity after intramuscular injection of diclofenac, revealing asymptomatic tissue injury . This method could potentially be applied to assess the local effects of related compounds .

- White Matter Changes: Diffusion magnetic resonance imaging parametric maps can characterize white matter of the brain . Bone marrow stromal cell treatment improved magnetic resonance imaging diffusion indices of white matter in type 2 diabetes mellitus rats after stroke . The entropy metric can identify microstructures and low-density axonal fibers of cerebral tissue after stroke in type 2 diabetes mellitus rats .

Safety and Toxicity

- 2-Oxiraneacetic acid, 3-ethyl-, 1-(3,3-dimethylcyclohexyl)ethyl ester was found to be harmful via the oral route in an acute toxicity study in rats . Clinical signs included piloerection, elevated gait, hunched posture, and loose feces . The chemical was found to be of low acute dermal and inhalation toxicity in rats . It was found to be slightly irritating to the eyes in rabbits and sensitizing in a Local Lymph Node Assay .

作用機序

The mechanism of action of 2-(3,3-Dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The cyclohexane ring provides structural stability and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

類似化合物との比較

2-(3,3-Dimethylcyclohexyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

2-(3,3-Dimethylcyclohexyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.

Uniqueness: 2-(3,3-Dimethylcyclohexyl)acetic acid is unique due to its specific combination of a cyclohexane ring with two methyl groups and an acetic acid moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

生物活性

2-(3,3-Dimethylcyclohexyl)acetic acid is a compound that has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological effects, including toxicity, pharmacological properties, and relevant case studies.

- Molecular Formula : C11H20O2

- Molecular Weight : 184.28 g/mol

- IUPAC Name : this compound

Toxicological Profile

The toxicological assessment of this compound indicates several important findings:

| Parameter | Value |

|---|---|

| Acute Oral Toxicity (LD50) | 300 - 2000 mg/kg bw |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg bw (low toxicity) |

| Acute Inhalation Toxicity (LC50) | > 5.14 mg/L for 4 hours (low toxicity) |

| Skin Irritation | Non-irritating in rabbits |

| Eye Irritation | Slightly irritating in rabbits |

| Skin Sensitization | Evidence of sensitization (EC3 = 22%) |

| Repeated Dose NOAEL | 1000 mg/kg bw/day |

These findings suggest that while the compound exhibits some level of toxicity, it is generally considered to have low acute dermal and inhalation toxicity .

Anti-inflammatory and Analgesic Effects

In studies involving similar acetic acid derivatives, anti-inflammatory and analgesic effects were noted. For instance:

- In a carrageenan-induced inflammation model, compounds structurally similar to this compound exhibited substantial anti-inflammatory activity.

- Analgesic potential was assessed using the acetic acid-induced writhing test, where significant reductions in writhing were observed at higher doses .

Case Studies and Research Findings

-

Acute Toxicity Study :

- A study conducted on rats demonstrated that administration of high doses led to clinical signs such as piloerection and elevated gait prior to death in some subjects. The No Observed Adverse Effect Level (NOAEL) was established at 1000 mg/kg bw/day based on observations during a repeated dose study .

- Sensitization Potential :

特性

IUPAC Name |

2-(3,3-dimethylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-10(2)5-3-4-8(7-10)6-9(11)12/h8H,3-7H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLKNWOMNJNUHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。